molecular formula C9H12N2O2 B13091295 (R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one

(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B13091295
M. Wt: 180.20 g/mol
InChI Key: CVKHEVFGNGHQLS-MRVPVSSYSA-N
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Description

®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is a complex organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a dihydropyrrolo[1,2-a]pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dihydropyrrolo[1,2-a]pyrazinone core.

    Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the core structure, often through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one: shares structural similarities with other dihydropyrrolo[1,2-a]pyrazinone derivatives.

    Other Hydroxymethylated Compounds: Compounds with hydroxymethyl groups that exhibit similar reactivity and applications.

Uniqueness

    Structural Uniqueness: The specific arrangement of functional groups in ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one imparts unique chemical and biological properties.

    Reactivity: The compound’s reactivity in various chemical reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(4R)-4-(hydroxymethyl)-6-methyl-2,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7-4-10-9(13)8(5-12)11(6)7/h2-3,8,12H,4-5H2,1H3,(H,10,13)/t8-/m1/s1

InChI Key

CVKHEVFGNGHQLS-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC=C2N1[C@@H](C(=O)NC2)CO

Canonical SMILES

CC1=CC=C2N1C(C(=O)NC2)CO

Origin of Product

United States

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